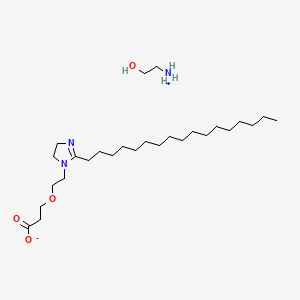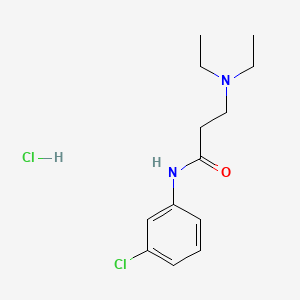
Propionanilide, 3'-chloro-3-diethylamino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a propionanilide backbone with a chloro and diethylamino substitution, making it a versatile compound in both synthetic and applied chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride typically involves the reaction of 3-chloropropionyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the diethylamine attacks the carbonyl carbon of the 3-chloropropionyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is usually purified through recrystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesics and anesthetics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride involves its interaction with specific molecular targets. It primarily acts by binding to enzymes or receptors, altering their activity. The diethylamino group enhances its ability to penetrate biological membranes, making it effective in various biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3’-diethylamino-propionanilide
- 2,2-Dimethyl-3’-trifluoromethyl-propionanilide
- 2,2-Dimethyl-4’-dimethylamino-propionanilide
Uniqueness
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride stands out due to its unique combination of chloro and diethylamino groups, which confer distinct chemical and biological properties. This makes it more versatile compared to its analogs, particularly in its ability to undergo a wide range of chemical reactions and its effectiveness in biological applications .
Eigenschaften
CAS-Nummer |
109507-07-5 |
|---|---|
Molekularformel |
C13H20Cl2N2O |
Molekulargewicht |
291.21 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-3-(diethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-3-16(4-2)9-8-13(17)15-12-7-5-6-11(14)10-12;/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17);1H |
InChI-Schlüssel |
FGNAURJGNCMJNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)NC1=CC(=CC=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


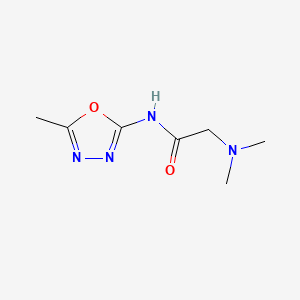
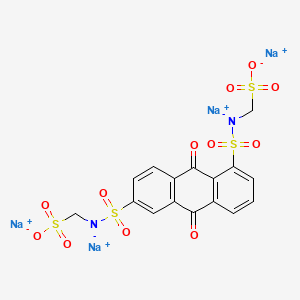
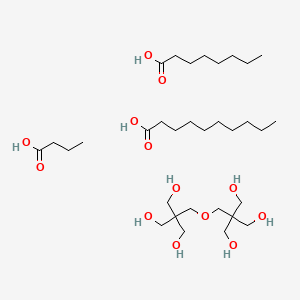
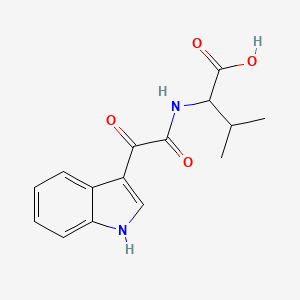
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)

![(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone](/img/structure/B12710652.png)
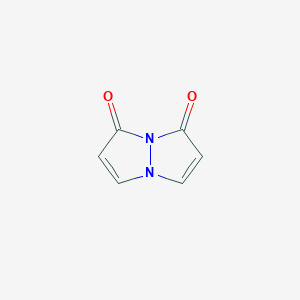
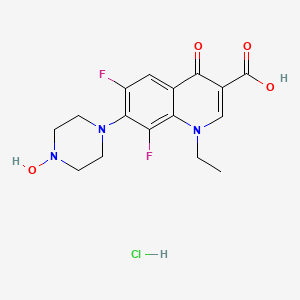
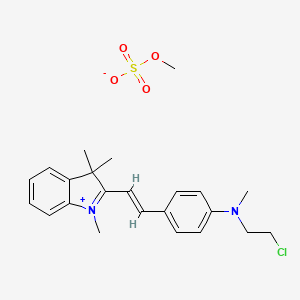
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
